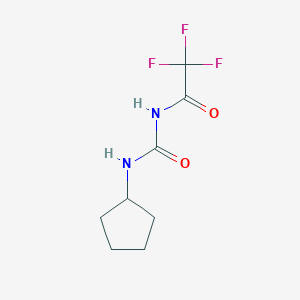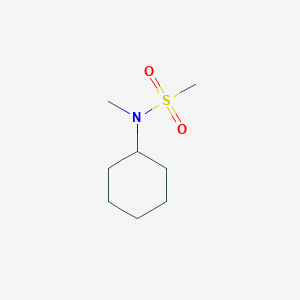
N-cyclohexyl-N-methylmethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-N-methylmethanesulfonamide, commonly known as CHS-828, is a novel anticancer drug that has gained significant attention in the scientific community due to its unique mechanism of action and promising results in preclinical studies. CHS-828 belongs to the class of alkylating agents and has shown potent cytotoxic activity against a wide range of cancer cells, including leukemia, melanoma, and breast cancer.
Mecanismo De Acción
CHS-828 exerts its anticancer activity by alkylating DNA and forming covalent bonds with the nucleophilic sites on the DNA molecule. This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell cycle arrest and apoptosis. CHS-828 has also been shown to inhibit the activity of the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is involved in the synthesis of nicotinamide adenine dinucleotide (NAD+). NAD+ is essential for cellular metabolism and energy production, and the inhibition of NAMPT by CHS-828 leads to energy depletion and cell death.
Biochemical and Physiological Effects
CHS-828 has been shown to exhibit a wide range of biochemical and physiological effects in cancer cells. In addition to its cytotoxic activity, CHS-828 has been shown to inhibit the production of pro-inflammatory cytokines and angiogenic factors, which are involved in the growth and spread of cancer cells. CHS-828 has also been shown to induce autophagy, a process by which cells degrade and recycle damaged or dysfunctional cellular components, which can lead to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CHS-828 for lab experiments is its potent anticancer activity against a wide range of cancer cells. This makes CHS-828 a valuable tool for studying the molecular mechanisms of cancer and developing new anticancer therapies. However, one of the limitations of CHS-828 is its potential toxicity to normal cells, which can limit its therapeutic potential in clinical settings.
Direcciones Futuras
There are several potential future directions for research on CHS-828. One area of research is the development of new formulations of CHS-828 that can enhance its solubility and bioavailability, which can improve its therapeutic potential. Another area of research is the identification of biomarkers that can predict the response of cancer cells to CHS-828, which can help to personalize cancer treatment. Finally, the combination of CHS-828 with other anticancer agents, such as immune checkpoint inhibitors, may enhance its therapeutic efficacy and reduce its toxicity to normal cells.
Métodos De Síntesis
The synthesis of CHS-828 involves the reaction of cyclohexylamine with methyl methanesulfonate in the presence of a base catalyst. The reaction yields CHS-828 as a white crystalline solid with a purity of over 99%. The synthesis process is relatively simple and can be easily scaled up for industrial production.
Aplicaciones Científicas De Investigación
CHS-828 has been extensively studied for its anticancer properties in preclinical studies. In vitro studies have shown that CHS-828 induces cell cycle arrest and apoptosis in cancer cells by alkylating DNA and inhibiting DNA repair mechanisms. In vivo studies have demonstrated that CHS-828 exhibits potent antitumor activity in various animal models of cancer, including leukemia, melanoma, and breast cancer.
Propiedades
Nombre del producto |
N-cyclohexyl-N-methylmethanesulfonamide |
|---|---|
Fórmula molecular |
C8H17NO2S |
Peso molecular |
191.29 g/mol |
Nombre IUPAC |
N-cyclohexyl-N-methylmethanesulfonamide |
InChI |
InChI=1S/C8H17NO2S/c1-9(12(2,10)11)8-6-4-3-5-7-8/h8H,3-7H2,1-2H3 |
Clave InChI |
JSEAGTZOPYHLEO-UHFFFAOYSA-N |
SMILES |
CN(C1CCCCC1)S(=O)(=O)C |
SMILES canónico |
CN(C1CCCCC1)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



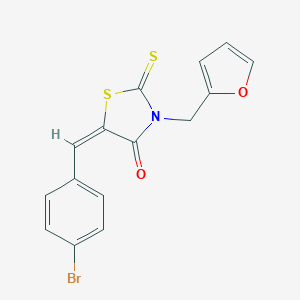
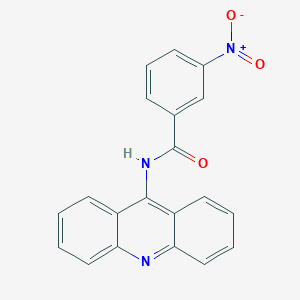
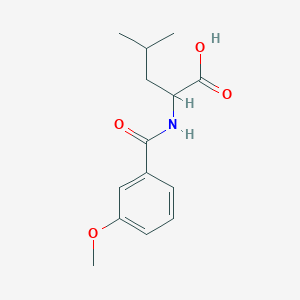
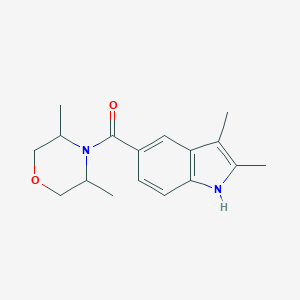
![N'-[2-(1,1-dioxidotetrahydro-3-thienyl)acetyl]cyclohexanecarbohydrazide](/img/structure/B241627.png)
![2-(4-chlorophenoxy)-N'-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]propanohydrazide](/img/structure/B241628.png)
![2-[(7-butyl-1,3-dimethyl-2,6-dioxo-9H-purin-7-ium-8-yl)sulfanyl]acetate](/img/structure/B241629.png)
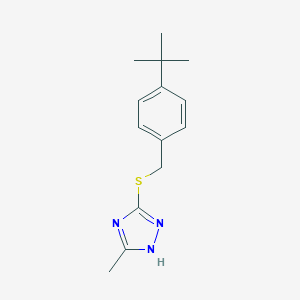
![3-(dimethylamino)-N-{6-[(isobutylamino)sulfonyl]-1,3-benzothiazol-2-yl}benzamide](/img/structure/B241637.png)
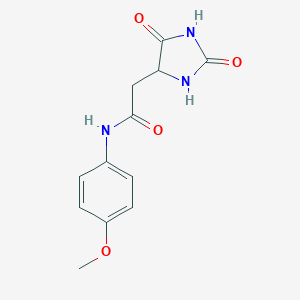
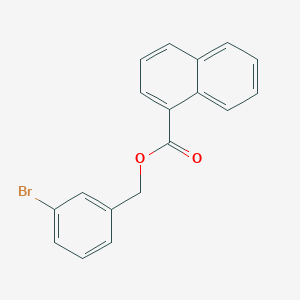
![3-methyl-5-[(2-methylbenzyl)thio]-1H-1,2,4-triazole](/img/structure/B241640.png)
![Ethyl 2-[(methoxyacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B241641.png)
